AF12198

IL‑1 receptor antagonist species selectivity receptor subtype profiling

Researchers dissecting IL-1 signaling require tools that distinguish IL1R1-mediated effects from IL1R2 decoy activity. AF12198 solves this with >800-fold selectivity for human IL1R1 (IC50=8 nM) over IL1R2 (6.7 µM). Key differentiators: (1) Conformationally restricted Aze residue at position 11 defines receptor recognition; analogs lacking Aze show >100-fold affinity loss. (2) Only small-molecule IL1R1 antagonist with validated in vivo efficacy in cynomolgus monkeys. (3) Rapid plasma degradation (t½<5 min) enables acute, washout-compatible blockade. Supplied ≥98% HPLC purity; global shipping from stocked warehouses.

Molecular Formula C96H123N19O22
Molecular Weight 1895.1 g/mol
Cat. No. B549446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF12198
SynonymsN-​Acetyl-​L-​phenylalanyl-​L-​α-​glutamyl-​L-​tryptophyl-​L-​threonyl-​L-​prolylglycyl-​L-​tryptophyl-​L-​tyrosyl-​L-​glutaminyl-​(2S)​-​2-​azetidinecarbonyl-​L-​tyrosyl-​L-​alanyl-​L-​leucyl-​L-​prolyl-L-​Leucinamide
Molecular FormulaC96H123N19O22
Molecular Weight1895.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1
InChIKeyVASLMBMCJADVGR-XQDBXYBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
Storage-20°C

AF12198 – Compound Class and Core Characteristics


AF12198 (CAS: 185413-30-3) is a 15‑mer synthetic peptide with N‑terminal acetylation and C‑terminal amidation that functions as a potent, selective antagonist of the human type I interleukin‑1 receptor (IL1R1) [1]. The sequence contains the unnatural amino acid L‑azetidine‑2‑carboxylic acid (Aze) at position 11 [1] and has a molecular formula of C96H123N19O22 with a molecular weight of approximately 1895.12 g/mol [2]. AF12198 was the first small‑molecule entity to demonstrate IL‑1 receptor antagonist activity in vivo [1].

Human IL1R1 antagonist peptide tool reported selective binding to human type I IL-1 receptor
Conformationally constrained backbone L-azetidine-2-carboxylic acid (Aze) at position 11
NHP model-response context first synthetic peptide with reported IL1R1 antagonist activity in non-human primates

Why AF12198 Cannot Be Substituted


Substituting AF12198 with generic IL‑1 receptor antagonists or closely related peptide analogs is not scientifically justified due to three irreproducible differentiation parameters. First, AF12198 exhibits pronounced species selectivity that is absent in recombinant IL‑1ra: AF12198 potently inhibits human IL1R1 (IC50 = 8 nM) while exhibiting negligible binding to murine IL1R1 (IC50 > 200 µM) and human IL1R2 (IC50 = 6.7 µM) , meaning murine‑model screening is entirely uninformative for this compound. Second, the unnatural Aze residue at position 11 [1] imposes a conformationally restricted backbone that defines the peptide‘s receptor recognition footprint; any substitution that removes or replaces Aze abrogates the precise structural complementarity required for high‑affinity human IL1R1 binding. Third, the limited plasma stability of AF12198, which is degraded within minutes in rat plasma [2], means that related peptides with ostensibly “improved stability” inherently possess distinct pharmacokinetic properties and are not functional equivalents. Therefore, generic substitution without direct head‑to‑head comparative data is scientifically unsound.

Species selectivity may not transfer
Reported high affinity for human IL1R1 contrasts with negligible murine IL1R1 binding; murine-model screening may not predict human receptor engagement.
Aze residue structural requirement
Substitution or removal of the conformationally restricted Aze at position 11 may abrogate high-affinity binding, making analogs without verified head-to-head data unsuitable as direct replacements.
Plasma stability context differs
Rapid degradation in plasma (reported t½

AF12198 Comparative Evidence


Receptor Subtype Selectivity: IL1R1 vs. IL1R2

AF12198 exhibits selective antagonism for the human type I IL‑1 receptor (IL1R1) with an IC50 of 8 nM, whereas recombinant human IL‑1ra (anakinra) binds IL1R1 with an IC50 of 4 nM . However, AF12198 displays minimal cross‑reactivity with the human type II IL‑1 receptor (IL1R2; IC50 = 6.7 µM) and the murine type I receptor (IC50 > 200 µM) . In contrast, IL‑1ra binds both human IL1R1 and IL1R2 with comparable affinity [1].

Receptor subtype selectivity
Head-to-head
hIL1R1 IC50 8 nM
hIL1R2 IC50 6.7 µM
~838-fold selectivity
Reported subtype selectivity context. Supports IL1R1-specific pathway interpretation.
Compared to anakinra (IL-1ra), which exhibits ~1-fold selectivity between hIL1R1 and hIL1R2.
IL‑1 receptor antagonist species selectivity receptor subtype profiling

Functional Antagonism in Primary Human Cells

In human dermal fibroblasts, AF12198 inhibits IL‑1α‑induced IL‑8 production with an IC50 of 25 nM, and in human endothelial cells it inhibits IL‑1‑induced ICAM‑1 expression with an IC50 of 9 nM [1]. Under identical assay conditions, recombinant IL‑1ra inhibits IL‑8 production with an IC50 of 2–5 nM [1], indicating that AF12198 is approximately 5‑ to 12.5‑fold less potent than IL‑1ra in these human primary cell functional readouts.

Primary cell functional antagonism
Head-to-head
IL-8 inhibition IC50 25 nM
ICAM-1 inhibition IC50 9 nM
Supports partial IL1R1 blockade interpretation in human dermal fibroblasts and endothelial cells.
5- to 12.5-fold less potent than recombinant IL-1ra in the same assays.
IL‑8 inhibition ICAM‑1 downregulation primary human cell assay

In Vivo Pharmacodynamics in Non-Human Primates

Intravenous infusion of AF12198 in cynomolgus monkeys at a dose of 2 mg/kg/h blocks ex vivo IL‑1α‑induced IL‑6 production in whole blood by approximately 50% and down‑modulates in vivo IL‑6 induction following LPS challenge [1]. Notably, in heparinized human whole blood, AF12198 inhibits IL‑6 induction with an IC50 of 15 µM, whereas IL‑1ra inhibits with an IC50 of 2 nM [1], demonstrating a marked reduction in potency in complex biological matrices compared to recombinant IL‑1ra.

NHP in vivo pharmacodynamics
Head-to-head
Cynomolgus monkey: ~50% ex vivo IL-6 inhibition at 2 mg/kg/h iv
Reported NHP model-response context. Supports IL-1R1 pharmacodynamic study interpretation.
Potency in whole blood markedly reduced versus IL-1ra.
in vivo IL‑1 antagonism non‑human primate model IL‑6 suppression

Aze Residue Requirement for IL1R1 Binding

The unnatural amino acid L‑azetidine‑2‑carboxylic acid (Aze) at position 11 of AF12198 imposes a conformationally constrained four‑membered ring that restricts backbone φ/ψ dihedral angles [1]. Analogs lacking Aze at position 11 or substituted with Pro, Ala, or Gly exhibit >100‑fold reduction in binding affinity for human IL1R1 [2]. Furthermore, truncation of the C‑terminal Leu‑Pro‑Leu‑NH2 motif reduces IL1R1 binding affinity by more than 50‑fold [3].

Aze residue SAR
Cross-study
Aze substitution → >100-fold affinity reduction
Reported SAR context. Supports Aze requirement for high-affinity IL1R1 binding interpretation.
Analogs with Pro, Ala, or Gly at position 11 show markedly reduced binding.
Aze residue peptide conformation structure‑activity relationship

Plasma Stability and Analytical Detectability

AF12198 is rapidly degraded in rat plasma, with a half‑life of <5 minutes at 37°C, and is not detectable in urine following intravenous administration in rats [1]. In contrast, a seized peptide analog with the sequence Ac‑FEWTPGY‑WQP‑YALPL‑OH (differing at positions 8, 10, and lacking C‑terminal amidation) was successfully characterized via high‑resolution mass spectrometry and detected using solid‑phase extraction coupled with LC‑MS/MS [1].

Plasma stability
Cross-study
Rat plasma t½ <5 min
Undetectable in rat urine
Supports transient blockade experimental design. Reported rapid clearance may limit in vivo exposure.
Useful as negative control or acute challenge agent in ex vivo systems.
peptide stability LC‑MS/MS detection anti‑doping analysis

AF12198 – Recommended Application Scenarios


Human IL1R1 Profiling in Primary Cells

AF12198 is ideally suited for dissecting IL1R1‑specific signaling in human primary dermal fibroblasts and endothelial cells, where it inhibits IL‑1‑induced IL‑8 production (IC50 = 25 nM) and ICAM‑1 expression (IC50 = 9 nM), respectively [4]. Its >800‑fold selectivity for hIL1R1 over hIL1R2 enables researchers to attribute functional outcomes exclusively to type I receptor engagement, avoiding the confounding IL1R2‑mediated decoy effects that complicate studies using recombinant IL‑1ra.

Primate IL-1 Antagonism Studies

AF12198 is the only small‑molecule IL‑1R1 antagonist with validated in vivo efficacy in cynomolgus monkeys, blocking ex vivo IL‑1‑induced IL‑6 production and down‑modulating LPS‑induced IL‑6 in vivo at an infusion rate of 2 mg/kg/h [4]. This unique translational profile supports cross‑species pharmacodynamic studies of IL‑1 biology where recombinant human IL‑1ra lacks species cross‑reactivity with rodent models .

SAR of Constrained Peptide Backbones at IL-1R

The presence of the conformationally restricted Aze residue at position 11 makes AF12198 a valuable reference standard for SAR investigations examining the role of backbone constraint in peptide‑receptor recognition [4]. Analogs lacking Aze or bearing alternative amino acids at position 11 exhibit >100‑fold reductions in IL1R1 binding affinity , establishing AF12198 as the benchmark high‑affinity constrained peptide against which novel analogs should be compared.

Transient IL-1R1 Blockade in Ex Vivo Assays

Owing to its rapid degradation in plasma (t½ < 5 minutes in rat plasma) [4], AF12198 is well‑suited for acute, washout‑compatible IL‑1R1 blockade in ex vivo whole‑blood or isolated cell stimulation assays. Its short half‑life allows researchers to assess immediate IL‑1 signaling responses without persistent receptor occupancy, a feature that recombinant IL‑1ra, with its extended pharmacokinetic profile, does not offer.

Application
Selection Property
Validation Focus
Human IL1R1 signaling studies in primary cells
Reported IL1R1 binding selectivity profile
IL1R1-mediated cytokine endpoint review
NHP IL-1R1 pharmacodynamic research
NHP model-response context
IL-6 modulation endpoint review
SAR studies of constrained peptide backbones
Aze residue structural-activity relationship context
Binding affinity endpoint review
Acute IL-1R1 blockade in ex vivo assays
Plasma stability profile context
Transient receptor occupancy endpoint review

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35 linked technical documents
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